5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isophthalic acid derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 5-position of the isophthalic acid derivative.
Amidation: The hydroxylated intermediate undergoes amidation with N,N-dimethylamine to introduce the tetramethyl groups.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and tetramethyl groups play crucial roles in binding to these targets and modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyisophthalamide: Lacks the tetramethyl groups, resulting in different chemical properties.
N1,N1,N3,N3-Tetramethylisophthalamide: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
5-Hydroxy-N1,N1,N3,N3-tetramethylisophthalamide is unique due to the presence of both the hydroxyl group and tetramethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-hydroxy-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-9(7-10(15)6-8)12(17)14(3)4/h5-7,15H,1-4H3 |
InChI Key |
PEOQFKTWZQXCIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)O)C(=O)N(C)C |
Origin of Product |
United States |
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